Thermospermine

Catalog No.
S599082
CAS No.
70862-11-2
M.F
C10H26N4
M. Wt
202.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thermospermine

CAS Number

70862-11-2

Product Name

Thermospermine

IUPAC Name

N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine

Molecular Formula

C10H26N4

Molecular Weight

202.34 g/mol

InChI

InChI=1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2

InChI Key

DODDBCGMRAFLEB-UHFFFAOYSA-N

SMILES

C(CCNCCCNCCCN)CN

Synonyms

1,12-diamino-4,8-diazadodecane, thermospermine

Canonical SMILES

C(CCNCCCNCCCN)CN

Thermospermine is a polyamine compound, structurally a 1,12-diamino-4,8-diazadodecane, and a structural isomer of spermine. It is synthesized from spermidine through the enzymatic action of thermospermine synthase, which catalyzes the transfer of an aminopropyl group to spermidine. This compound has been identified in various organisms, including plants like Ginkgo biloba and algae such as Chlamydomonas reinhardtii, indicating its evolutionary significance in the plant kingdom .

Thermospermine's mechanism of action in plants is an active area of research. Studies suggest it plays a role in regulating xylem development, the water transport system in plants []. Thermospermine appears to suppress auxin-induced xylem differentiation, leading to proper xylem vessel formation. Additionally, research suggests thermospermine might be involved in stress responses in plants, although its role is distinct from spermine's []. Thermospermine might influence gene expression through its interaction with specific messenger RNA sequences [].

The biosynthesis of thermospermine involves several key reactions:

  • Decarboxylation of Ornithine: Ornithine is converted to putrescine through the action of ornithine decarboxylase.
  • Formation of Spermidine: Putrescine is subsequently converted to spermidine via spermidine synthase.
  • Synthesis of Thermospermine: Finally, spermidine is transformed into thermospermine by thermospermine synthase, which utilizes S-adenosylmethioninamine as a cofactor .

Thermospermine exhibits several biological activities:

  • Regulation of Xylem Differentiation: It plays a crucial role in suppressing auxin-inducible xylem differentiation, which is vital for plant vascular development .
  • Stress Response: Unlike its isomer spermine, which is involved in stress responses in angiosperms, thermospermine's role appears more specialized in developmental processes rather than direct stress mitigation .
  • Gene Expression Modulation: Thermospermine can influence the expression of genes involved in polyamine metabolism, indicating its regulatory function within plant cells .

Synthesis methods for thermospermine include:

  • Biological Synthesis: The primary method involves enzymatic pathways utilizing thermospermine synthase in organisms capable of producing it naturally.
  • Chemical Synthesis: Recent studies have explored chemical synthesis pathways, including solid-phase synthesis techniques that allow for efficient production on a larger scale .

Thermospermine has potential applications in various fields:

  • Agriculture: Its role in regulating xylem differentiation can be leveraged to enhance plant growth and development under specific conditions.
  • Biotechnology: Understanding its biosynthesis and function could lead to biotechnological applications in crop improvement and stress resilience.

Thermospermine shares structural similarities with several polyamines. Here are some comparable compounds:

Compound NameStructureUnique Features
Spermine1,4-diaminobutane derivativeInvolved in stress responses; more prevalent in angiosperms
Spermidine1,3-diaminopropane derivativePrecursor to both spermine and thermospermine; plays roles in cell growth
Norspermine1,3-diaminopropane derivativeLacks one aminopropyl group; has distinct biological roles

Thermospermine's uniqueness lies in its specific regulatory functions related to xylem differentiation and its evolutionary significance as an ancestral phytohormone . Unlike spermine and spermidine, which are more widely studied for their roles in stress responses and growth regulation, thermospermine appears to have a more specialized function within certain plant species.

XLogP3

-1.1

Other CAS

70862-11-2

Wikipedia

Thermospermine

Dates

Modify: 2023-08-15
Oshima, T; A new polyamine, thermospermine, 1,12-diamino-4,8-diazadodecane, from an extreme thermophile, Journal of Biological Chemistry, 25418, 8720-8722. DOI:10.5281/zenodo.3541268 PMID:479149

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